Product packaging for Propionine(Cat. No.:CAS No. 13073-19-3)

Propionine

Cat. No.: B089300
CAS No.: 13073-19-3
M. Wt: 177.27 g/mol
InChI Key: MFCVASZUOWEOHT-LURJTMIESA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Propionine, also known as 2-amino-4-(propylthio)butyric acid or S-Propyl-L-homocysteine, is a synthetic amino acid derivative of research interest . A pilot study investigating carbon-11 labeled this compound as a potential tumor-detecting agent for positron emission tomography (PET) suggested it has properties similar to other artificial amino acids, though its incorporation into acid-precipitable materials was not observed in the tested models . This indicates potential applications in molecular imaging and oncology research. The available scientific data on this compound is limited, and its specific mechanisms of action and full range of research applications require further investigation. This product is intended for research use only in a laboratory setting.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H15NO2S B089300 Propionine CAS No. 13073-19-3

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

13073-19-3

Molecular Formula

C7H15NO2S

Molecular Weight

177.27 g/mol

IUPAC Name

(2S)-2-amino-4-propylsulfanylbutanoic acid

InChI

InChI=1S/C7H15NO2S/c1-2-4-11-5-3-6(8)7(9)10/h6H,2-5,8H2,1H3,(H,9,10)/t6-/m0/s1

InChI Key

MFCVASZUOWEOHT-LURJTMIESA-N

SMILES

CCCSCCC(C(=O)O)N

Isomeric SMILES

CCCSCC[C@@H](C(=O)O)N

Canonical SMILES

CCCSCCC(C(=O)O)N

Other CAS No.

13073-19-3

Synonyms

2-amino-4-(propylthio)butyric acid
L-propionine
propionine
S-propyl-L-homocysteine

Origin of Product

United States

Advanced Synthetic Methodologies for Propionine and Its Analogs

Chemo-Enzymatic Synthesis of Propionine and Related Structures

Chemo-enzymatic synthesis combines the precision of biological catalysts with the versatility of traditional chemical reactions. frontiersin.orgnih.gov This hybrid approach is particularly valuable for creating complex molecules like propionylated natural products, offering high selectivity and yield under mild reaction conditions. frontiersin.orgnih.govnih.govresearchgate.net

Enzymatic Pathways for Acyl-Deoxynivalenol (DON) Derivatives (e.g., 3-Propionyl-DON)

Deoxynivalenol (DON), a mycotoxin commonly found in cereal crops, and its acetylated derivatives can undergo enzymatic modification to form various conjugates. While much research has focused on glucosylation and acetylation, the enzymatic pathways can also be applied to propionylation. The core structure of DON possesses hydroxyl groups at the C3, C7, and C15 positions, which are primary targets for acylation. mdpi.com

The enzymatic synthesis of acyl-DON derivatives often involves transferase enzymes that utilize an activated acyl donor, such as propionyl-CoA, to modify the DON scaffold. For instance, the biotransformation of DON can result in derivatives like 3-acetyl-deoxynivalenol (3-Ac-DON) and 15-acetyl-deoxynivalenol (15-Ac-DON). caymanchem.com The enzymatic processes that produce these acetylated forms are analogous to those required for producing propionylated versions, such as 3-Propionyl-DON. These reactions are catalyzed by specific acyltransferases, which can exhibit a degree of substrate promiscuity, allowing them to accept propionyl-CoA in place of acetyl-CoA. The toxicity of these derivatives can vary, with modifications at the C3 position playing a key role in altering the molecule's biological activity. mdpi.com

Characterization of Key Enzymes in this compound-Related Biocatalysis

The biocatalytic synthesis of propionylated compounds relies on several key classes of enzymes, primarily acyltransferases and synthetases, which are responsible for activating and transferring the propionyl group.

Propionyl-CoA Carboxylase (PCC): This biotin-dependent enzyme is crucial in metabolism, catalyzing the carboxylation of propionyl-CoA to form (S)-methylmalonyl-CoA. wikipedia.orgnih.gov PCC is a multi-subunit enzyme, typically an alpha(6)-beta(6)-dodecamer, where the alpha subunit contains the biotin (B1667282) carboxylase and biotin carrier protein domains. wikipedia.org Its function is vital for integrating propionyl-CoA, derived from the breakdown of odd-chain fatty acids and certain amino acids, into the central metabolic pathway (tricarboxylic acid cycle). wikipedia.orgutah.edu In organisms like Haloferax mediterranei, PCC is indispensable for propionyl-CoA assimilation, and its absence can lead to significant metabolic disruptions. nih.gov

Propionyl-CoA Synthetase: This enzyme activates propionate (B1217596) to its metabolically active form, propionyl-CoA. Studies in Aspergillus nidulans have identified a putative propionyl-CoA synthase (PcsA) that is induced by propionate. nih.gov This enzyme, along with acetyl-CoA synthase (FacA), which also shows activity towards propionate, plays a key role in managing intracellular pools of propionyl-CoA. nih.gov

Protein Propionyltransferases: In the context of post-translational modifications, specific enzymes transfer propionyl groups from propionyl-CoA to lysine (B10760008) residues on target proteins. creative-proteomics.com Research has identified p300 and CREB-binding protein (CBP) as the first known eukaryotic lysine propionyltransferases. nih.govresearchgate.net These enzymes can also perform auto-propionylation. nih.gov The characterization of these enzymes is critical for understanding the regulatory roles of protein propionylation. nih.govresearchgate.net

Interactive Table: Key Enzymes in this compound Biocatalysis

Optimization of Enzymatic Reaction Conditions for this compound Synthesis

Optimizing reaction conditions is crucial for maximizing the yield and specificity of chemo-enzymatic synthesis. Key variables include pH, temperature, substrate concentration, enzyme loading, and the choice of solvent.

For histone propionylation in proteomics sample preparation, the process is often complicated by side reactions, such as the overpropionylation of serine, threonine, and tyrosine residues. nih.govresearchgate.net Research has focused on fine-tuning the reaction to mitigate these issues. One effective strategy involves using propionic anhydride (B1165640) as the derivatizing agent and subsequently reversing aspecific overpropionylation by adding hydroxylamine, a strong nucleophile that removes the acyl group from unintended sites. nih.govresearchgate.net

Further optimization involves managing the reaction's pH. The use of propionic anhydride generates propionic acid as a byproduct, leading to acidification of the solution. nih.gov To counteract this, reactions are typically performed in a basic buffer, like ammonium (B1175870) bicarbonate, with pH adjustments made using ammonium hydroxide (B78521) after the addition of the anhydride. nih.gov A systematic evaluation of variables, including the addition of excess ammonium hydroxide and avoiding sample drying between reagent additions, has led to more robust and high-throughput propionylation protocols. nih.gov

Radiosynthesis of this compound Analogs for Research Probes

Radiolabeled this compound analogs are invaluable tools in biomedical research, particularly for Positron Emission Tomography (PET) imaging. PET tracers must be synthesized with short-lived radioisotopes like fluorine-18 (B77423) (t½ ≈ 110 min) and carbon-11 (B1219553) (t½ ≈ 20 min). frontiersin.orgmdpi.com The syntheses must be rapid, efficient, and produce high-purity compounds suitable for administration. nih.govnih.gov

Fluorine-18 Labeling Strategies for this compound Derivatives

Fluorine-18 is a widely used radionuclide for PET due to its favorable decay characteristics. frontiersin.org The synthesis of ¹⁸F-labeled this compound derivatives can be achieved through various strategies, often involving nucleophilic substitution with [¹⁸F]fluoride ion. nih.gov

A common approach is the "building block" or "modular" strategy, where a small, ¹⁸F-labeled molecule is synthesized first and then coupled to a larger molecular scaffold. rsc.orgrsc.org This method often provides higher radiochemical yields and purity compared to late-stage radiofluorination. rsc.org For aliphatic systems, labeling can be achieved by converting a hydroxyl group into a good leaving group (e.g., mesylate, tosylate) followed by nucleophilic substitution with [¹⁸F]fluoride. frontiersin.org

For example, the synthesis of ¹⁸F-labeled ligands for receptors like the Peroxisome Proliferator-Activated Receptor-Gamma (PPARγ) has been accomplished by radiofluorination of iodonium (B1229267) salt precursors or through an Ullmann-type condensation after labeling a benzophenone (B1666685) intermediate. nih.gov These reactions are optimized for radiochemical yield, specific activity, and synthesis time.

Interactive Table: Comparison of ¹⁸F-Labeling Strategies

Carbon-11 Labeling Approaches for this compound Analogs

Carbon-11 is another key PET isotope, attractive because its incorporation does not alter the chemical nature of the target molecule. mdpi.com However, its very short half-life necessitates extremely rapid synthetic procedures. mdpi.com

A primary precursor for ¹¹C-labeling is cyclotron-produced [¹¹C]CO₂ or [¹¹C]CH₄, which are converted into reactive labeling agents like [¹¹C]methyl iodide, [¹¹C]methyl triflate, or [¹¹C]propionyl chloride. nih.govmdpi.comresearchgate.net

One notable example is the chemo-enzymatic synthesis of no-carrier-added (NCA) [carbonyl-¹¹C]propionyl L-carnitine. nih.gov In this multi-step process, [¹¹C]CO₂ is first used to carboxylate ethylmagnesium bromide to produce [¹¹C]propionate. This intermediate is then converted to [¹¹C]PLC through a sequence of enzyme-catalyzed reactions involving S-acetyl-CoA synthetase and carnitine acetyltransferase. nih.gov This automated synthesis yields pure NCA [¹¹C]PLC within 25 minutes, achieving a radiochemical yield of 30-48%. nih.gov

Another approach involves the direct use of [¹¹C]propionyl chloride, generated from [¹¹C]propionate, which can then be reacted with a substrate. nih.gov More advanced methods utilize palladium-mediated [¹¹C]CO carbonylation to construct carbonyl groups within complex molecules, offering a versatile route to various ¹¹C-labeled amides and esters. frontiersin.org

Derivatization and Analog Synthesis of this compound

The synthesis of this compound derivatives and its analogs is a cornerstone of medicinal chemistry and drug discovery, enabling the exploration of structure-activity relationships and the development of novel therapeutic agents. This section delves into advanced synthetic methodologies for creating a diverse array of these compounds for chemical investigations.

Synthesis of Propionic Acid Derivatives for Chemical Investigations

The derivatization of propionic acid is a fundamental strategy for creating a library of compounds for further chemical and biological evaluation. Common derivatives include esters and Schiff bases, which can be synthesized through straightforward and high-yielding reactions.

One common approach involves the esterification of propionic acid with various alcohols in the presence of an acid catalyst, such as sulfuric acid. Another key intermediate, propionic acid hydrazide, can be synthesized from the reaction of ethyl propionate with hydrazine (B178648) hydrate. This hydrazide can then be reacted with a range of aldehydes to produce a series of Schiff bases.

The synthesis of more complex derivatives often starts with a functionalized propionic acid core. For instance, 2-(4-methylphenyl)propionic acid can be synthesized from 2-(4-methylphenyl)propionitrile via hydrolysis with hydrochloric acid. nih.govtandfonline.com This can be further modified, for example, by bromination of the methyl group to yield 2-(4-(bromomethyl)phenyl)propionic acid, a versatile intermediate for introducing various substituents. nih.govtandfonline.com

The following table summarizes the synthesis of various propionic acid derivatives:

Starting MaterialReagentsProductYield (%)
Propionic acidVarious alcohols, H₂SO₄Propionic acid estersAppreciable
Ethyl propionateHydrazine hydratePropionic acid hydrazideAppreciable
Propionic acid hydrazideVarious aldehydesSchiff bases of propionic acidAppreciable
2-(4-Methylphenyl)propionitrile5 N HCl2-(4-Methylphenyl)propionic acid78 nih.govtandfonline.com
2-(4-Methylphenyl)propionic acidBromine, HBr (catalytic)2-(4-(Bromomethyl)phenyl)propionic acid79 nih.govtandfonline.com
2-(4-Bromomethyl)phenyl)propionic acid(Benz)azolylthiol derivatives2-(4-Substitutedmethylphenyl)propionic acid derivativesNot specified nih.govtandfonline.com

Propargyl Derivatization Methodologies for this compound-Related Compounds

Propargyl groups are valuable functionalities in organic synthesis due to their ability to participate in a wide range of chemical transformations. nih.gov The introduction of a propargyl moiety into this compound-related compounds can be achieved through several methodologies, often involving the reaction of a propargylating agent with a carbonyl group or a carboxylic acid.

A common method for the synthesis of homopropargyl alcohols involves the reaction of aldehydes or ketones with organometallic propargyl reagents. nih.gov For instance, propargyl bromide can be reacted with aldehydes in the presence of low-valent iron or tin to yield homopropargyl alcohols. nih.gov Another approach utilizes allenylboronic acids as propargylation reagents. nih.gov

The direct propargylation of carboxylic acids to form propargyl esters is another important transformation. While the search results focus more on the synthesis of homopropargyl alcohols from carbonyl compounds, the esterification of carboxylic acids with propargyl alcohol is a standard procedure, typically carried out in the presence of an acid catalyst or using coupling agents.

The following table outlines some general methods for propargylation that can be applied to this compound-related precursors:

SubstratePropargylating AgentCatalyst/MediatorProduct Type
AldehydesPropargyl bromideLow-valent iron or tinHomopropargyl alcohols nih.gov
AldehydesAllenylboronic acid pinacol (B44631) esterCopper triflateHomopropargyl alcohols nih.gov
AldehydesAllene gasMercury-free flow processHomopropargyl alcohols nih.gov
Carboxylic AcidsPropargyl alcoholAcid catalyst or coupling agentsPropargyl esters

Synthesis of Sulfide (B99878) (Thioether) Derivatives Relevant to this compound Chemistry

Thioether derivatives of propionic acid are of significant interest in medicinal chemistry. A key class of these compounds is the 3-(arylthio)propionic acids, which can be synthesized through the reaction of aryl iodides with 3-mercaptopropionic acid. researchgate.net This reaction is typically catalyzed by copper(I) oxide in refluxing pyridine, affording the desired products in good to excellent yields. researchgate.net

These 3-(arylthio)propionic acids can serve as stable, odorless surrogates for aryl mercaptans, which can be liberated under specific conditions. researchgate.net For example, reductive cleavage with sodium sulfide or oxidative cleavage with iodine in alkaline media can yield the corresponding aryl mercaptans or diaryl disulfides, respectively. researchgate.net

The following table summarizes the synthesis of 3-(arylthio)propionic acids from various aryl iodides:

Aryl IodideProductYield (%)
Iodobenzene3-(Phenylthio)propionic acid92 researchgate.net
1-Iodo-4-methylbenzene3-((4-Methylphenyl)thio)propionic acid95 researchgate.net
1-Iodo-4-methoxybenzene3-((4-Methoxyphenyl)thio)propionic acid96 researchgate.net
1-Bromo-4-iodobenzene3-((4-Bromophenyl)thio)propionic acid85 researchgate.net
1-Chloro-4-iodobenzene3-((4-Chlorophenyl)thio)propionic acid88 researchgate.net
1-Iodo-4-nitrobenzene3-((4-Nitrophenyl)thio)propionic acid75 researchgate.net
2-Iodothiophene3-(Thiophen-2-ylthio)propionic acid82 researchgate.net

Peptide Synthesis Methodologies Incorporating this compound or its Analogs

The incorporation of non-canonical amino acids (ncAAs) into peptides is a powerful strategy for enhancing their therapeutic properties, such as stability and bioactivity. nih.gov this compound and its analogs, as ncAAs, can be incorporated into peptide chains using various synthetic methodologies.

Solid-phase peptide synthesis (SPPS) is a widely used technique for this purpose. nih.govmdpi.com In SPPS, amino acids are sequentially coupled to a growing peptide chain that is attached to a solid support. mdpi.com For the incorporation of an ncAA like a this compound analog, the corresponding Fmoc- or Boc-protected amino acid derivative is used in the coupling step. nih.gov

Another approach is cell-free protein synthesis (CFPS), which offers greater flexibility in incorporating ncAAs by removing the constraints of a living cell. frontiersin.org This in vitro system allows for direct control over the reaction components, facilitating the incorporation of a wide range of ncAAs. frontiersin.org

Selective pressure incorporation (SPI) is an in vivo method that relies on an auxotrophic host strain that requires a specific canonical amino acid for growth. nih.gov By depleting this amino acid from the growth medium and supplying an analog, the ncAA can be incorporated into the synthesized peptides. nih.gov

The following table provides an overview of methodologies for incorporating non-canonical amino acids, including this compound analogs, into peptides:

MethodologyDescriptionKey Features
Solid-Phase Peptide Synthesis (SPPS)Stepwise addition of amino acids to a peptide chain on a solid support. nih.govmdpi.comSuitable for synthesizing peptides of moderate length; allows for the incorporation of a wide variety of ncAAs. mdpi.com
Cell-Free Protein Synthesis (CFPS)In vitro protein synthesis system using cell extracts or purified components. frontiersin.orgHigh degree of control over reaction conditions; enables incorporation of toxic or difficult-to-express ncAAs. frontiersin.org
Selective Pressure Incorporation (SPI)In vivo method using auxotrophic host strains to substitute a canonical amino acid with an analog. nih.govEnables the production of peptides with globally substituted ncAAs. nih.gov
Genetic Code Expansion (GCE)Engineering of the translational machinery (tRNA and aminoacyl-tRNA synthetase) to assign a codon to an ncAA. mdpi.comAllows for the site-specific incorporation of ncAAs into proteins. rsc.org

Mechanistic Investigations of Propionine S Chemical and Biochemical Reactivity

Enzyme Inhibition Mechanisms by Propionine and its Analogs

This compound and its analogs have been investigated for their potential to inhibit key enzymes involved in cellular metabolism. Understanding these inhibitory mechanisms provides insights into the compound's biochemical effects and potential therapeutic applications.

While direct studies on the inhibition of γ-Glutamylcysteine Synthetase (GCS), also known as γ-glutamylcysteine ligase (GCL), by this compound are not extensively documented, the general mechanisms of GCS inhibition offer a framework for understanding how this compound might interact with this enzyme. GCS is the rate-limiting enzyme in glutathione (B108866) (GSH) synthesis and is subject to feedback inhibition by GSH itself. nih.govembopress.org This regulation occurs through the binding of GSH to the glutamate-binding site of the enzyme. nih.gov

Inhibition of GCS has been demonstrated with various amino acid analogs. For instance, methionine sulfoximine (B86345) is a potent inhibitor that, in the presence of ATP, is phosphorylated and binds tightly to the glutamate (B1630785) site of GCS. capes.gov.br The mechanism of inhibition by L-methionine-S-sulfoximine is thought to mimic the formation of the tetrahedral transition-state intermediate of the normal enzymatic reaction. fgcu.edu Given this compound's structural similarity to amino acids, it is plausible that it could act as a competitive inhibitor at the glutamate binding site of GCS.

Furthermore, studies on alpha-alkyl analogs of methionine sulfoximine have shown differential inhibition of GCS. While α-methylmethionine sulfoximine is a marked inhibitor, the α-ethyl analog shows no significant inhibition. nih.gov This suggests a high degree of specificity at the active site, where the size and nature of the alkyl group are critical for binding and inhibition.

The analysis of enzyme binding sites reveals the structural basis for substrate specificity and inhibition. Although a crystal structure of this compound bound to γ-Glutamylcysteine Synthetase is not available, insights can be drawn from studies of similar small molecules interacting with other enzymes. For example, the crystal structure of propionate (B1217596) (the conjugate base of propionic acid) bound to the active site of alanine (B10760859) racemase demonstrates how a small carboxylate-containing molecule can be specifically recognized. capes.gov.br

In this structure, the carboxylate group of propionate forms multiple hydrogen bonds and electrostatic interactions with active site residues, effectively anchoring the inhibitor. This interaction mimics the binding of the natural substrate, L-alanine. The specificity of this binding is determined by the precise arrangement of amino acid side chains in the active site that complement the size, shape, and charge of the propionate molecule.

The following table summarizes the key interactions observed in the binding of inhibitors to enzyme active sites, which can be extrapolated to hypothesize the binding of this compound to γ-Glutamylcysteine Synthetase.

Interacting Moiety of InhibitorType of InteractionPotential Interacting Residues in Enzyme Active Site
Carboxylate groupHydrogen bonding, Electrostatic interactionsArginine, Lysine (B10760008), Serine, Histidine
Alkyl chainVan der Waals forces, Hydrophobic interactionsLeucine, Isoleucine, Valine, Phenylalanine

This table presents a generalized view of potential interactions based on known enzyme-inhibitor complexes.

Phosphorylation is a fundamental post-translational modification that can regulate the activity of enzymes, including their inhibition. thermofisher.comnih.gov This process, catalyzed by protein kinases, involves the transfer of a phosphate (B84403) group from a donor like ATP to specific amino acid residues (serine, threonine, or tyrosine) on the enzyme. thermofisher.comyoutube.com This covalent modification can induce conformational changes that alter the enzyme's catalytic activity or its affinity for substrates and inhibitors. thermofisher.com

While direct evidence of enzyme inhibition by phosphorylated this compound analogs is not prominent in the literature, the principle of phosphorylation-mediated regulation is well-established. nih.govyoutube.com An analog of this compound could potentially be a substrate for a kinase, and its phosphorylated form could then act as a potent inhibitor of a target enzyme. The negatively charged phosphate group can introduce significant steric and electrostatic alterations in the active site or an allosteric site, leading to inhibition. youtube.com The reversibility of this process is controlled by phosphatases, which remove the phosphate group. youtube.com

Mechanistic Studies of S-Adenosyl-L-Propionine (AdoPpn) Interactions

S-Adenosyl-L-propionine (AdoPpn) is an analog of S-adenosyl-L-methionine (AdoMet), a crucial molecule involved in numerous cellular processes, including methyl group transfer and the regulation of gene expression. nih.gov Mechanistic studies have explored the potential of AdoPpn to mimic the regulatory functions of AdoMet.

Research into the post-transcriptional autoregulation of the cystathionine (B15957) γ-synthase gene has identified S-adenosyl-L-methionine (AdoMet) as a key effector molecule. nih.gov In an in vitro system, AdoMet was shown to down-regulate the activity of a reporter gene. nih.gov To understand the structural requirements for this effector activity, various analogs of AdoMet were tested, including S-Adenosyl-L-propionine (AdoPpn).

The study revealed that while AdoMet and its ethyl analog, S-adenosyl-L-ethionine (AdoEtn), were effective in down-regulating the reporter gene, AdoPpn had no such effect. nih.gov This finding indicates that AdoPpn does not possess the same effector activity as AdoMet in this specific regulatory system. The lack of activity suggests that the cellular machinery responsible for recognizing the effector molecule is highly specific.

The comparative analysis of AdoMet, AdoEtn, and AdoPpn has provided critical insights into the structural features necessary for effector function in the regulation of the cystathionine γ-synthase gene. nih.gov The key difference between these molecules lies in the alkyl group attached to the sulfur atom: a methyl group in AdoMet, an ethyl group in AdoEtn, and a propyl group in AdoPpn.

The experimental results demonstrated that the regulatory mechanism can tolerate a methyl or an ethyl group at this position, as both AdoMet and AdoEtn exhibited effector activity. nih.gov However, the presence of a propyl group in AdoPpn rendered the molecule inactive. nih.gov This indicates that the size of the alkyl group is a critical determinant for binding to the regulatory target. The larger propyl group likely creates steric hindrance, preventing the molecule from fitting into the binding site of the regulatory protein or RNA structure.

The following table summarizes the effector activity of AdoMet and its analogs, highlighting the importance of the alkyl group.

CompoundAlkyl GroupEffector Activity
S-Adenosyl-L-methionine (AdoMet)MethylYes
S-Adenosyl-L-ethionine (AdoEtn)EthylYes
S-Adenosyl-L-propionine (AdoPpn)PropylNo

Data sourced from Chiba et al. (1999). nih.gov

These findings underscore the high degree of structural specificity required for molecular recognition in gene regulation and demonstrate that even a subtle change from an ethyl to a propyl group can abolish biological activity.

Role of the Sulfonium (B1226848) Group in AdoPpn's Biochemical Activity

S-adenosylthis compound (AdoPpn) is an analog of the vital biological cofactor S-adenosyl-L-methionine (SAM). In SAM, the positively charged sulfonium group is key to its biochemical activity, primarily acting as a donor of its methyl group in a vast number of transmethylation reactions. nih.govyoutube.com

By analogy, the sulfonium group in AdoPpn renders the propyl group attached to it electrophilic. The positive charge on the sulfur atom acts as a potent electron-withdrawing group, weakening the C-S bond connected to the propyl group. This makes the propyl group susceptible to nucleophilic attack. Therefore, AdoPpn is expected to function as a propyl donor in enzymatic reactions, participating in transpropylation reactions, analogous to the transmethylation reactions mediated by SAM.

Computational Chemistry and Molecular Modeling in this compound Research

Computational chemistry and molecular modeling are indispensable tools for investigating the structure, reactivity, and function of molecules like this compound and S-adenosylthis compound (AdoPpn). rsc.org These methods provide insights at an atomic level that can be difficult to obtain through experimental techniques alone. For complex biological systems involving cofactors like AdoPpn, computational approaches can elucidate reaction mechanisms, predict reaction pathways, and analyze dynamic interactions within enzyme active sites. nih.gov

Theoretical Investigations of this compound Reaction Pathways

Theoretical investigations into the reaction pathways of this compound and its derivatives, such as AdoPpn, would typically employ quantum mechanics (QM) methods, particularly Density Functional Theory (DFT). These studies focus on mapping the potential energy surface (PES) of a reaction.

Key aspects of these investigations include:

Identification of Stationary Points: Calculating the structures and energies of reactants, products, intermediates, and transition states.

Activation Energy Barriers: Determining the energy barriers for various potential reaction steps, which helps in identifying the most favorable pathway.

Thermodynamic Analysis: Calculating reaction enthalpies and free energies to determine the spontaneity of a reaction.

For AdoPpn-dependent enzymes, theoretical studies can compare different possible mechanisms for propyl transfer, such as SN2-type reactions, and evaluate the energetic feasibility of each proposed pathway.

Elucidation of this compound-Related Reaction Mechanisms using Computational Approaches

Computational approaches are crucial for elucidating the detailed step-by-step mechanisms of reactions involving this compound and AdoPpn. Hybrid Quantum Mechanics/Molecular Mechanics (QM/MM) methods are particularly powerful for studying enzymatic reactions. In a QM/MM simulation, the reacting species (e.g., AdoPpn and the substrate) are treated with high-level QM methods, while the surrounding enzyme and solvent are treated with more computationally efficient MM force fields.

This approach allows for the modeling of:

Enzyme-Substrate Interactions: How the enzyme's active site binds and orients AdoPpn and the substrate.

Catalytic Effects: How specific amino acid residues in the active site contribute to catalysis by stabilizing transition states or participating directly in the reaction.

Conformational Changes: The dynamic changes in the enzyme's structure during the reaction.

By simulating the entire catalytic cycle, researchers can gain a comprehensive understanding of the reaction mechanism, including the roles of key residues and the nature of all intermediates and transition states.

Application of Molecular Dynamics Simulations for this compound Systems

Molecular Dynamics (MD) simulations are a computational method used to study the physical movements of atoms and molecules over time. arxiv.orgescholarship.org For systems involving this compound or AdoPpn, MD simulations provide valuable insights into their dynamic behavior, both in solution and when bound to enzymes. plos.org

Applications of MD simulations in this context include:

Conformational Analysis: Exploring the range of accessible shapes (conformations) of AdoPpn and how its conformation is influenced by binding to an enzyme. plos.org

Binding Site Dynamics: Investigating the flexibility of the enzyme's binding pocket and how it accommodates the ligand.

Solvent Effects: Understanding the role of water molecules in the binding process and within the active site.

The table below summarizes the primary applications of different computational methods in the study of this compound-related systems.

Computational MethodPrimary Application in this compound/AdoPpn ResearchKey Insights Provided
Density Functional Theory (DFT) Investigation of reaction pathways and energetics.Activation energies, reaction thermodynamics, electronic structure.
QM/MM Elucidation of enzymatic reaction mechanisms.Role of active site residues, transition state stabilization, catalytic effects.
Molecular Dynamics (MD) Study of dynamic behavior and interactions.Conformational flexibility, binding processes, solvent effects.

These computational tools, often used in conjunction, provide a powerful framework for a detailed mechanistic understanding of the chemical and biochemical reactivity of this compound and its derivatives.

Advanced Analytical Method Development and Characterization of Propionine

Chromatographic Methodologies for Propionine Analysis

Chromatographic techniques are central to the separation and analysis of this compound and its related compounds from complex mixtures, enabling both quantitative assessment and purity verification.

High-Performance Liquid Chromatography (HPLC) is a primary tool for the analysis of non-volatile compounds like this compound and its S-adenosyl derivatives. Reversed-phase HPLC (RP-HPLC) is commonly employed for the quantification and purity assessment of these molecules. In a typical setup, a C18 column is used, which separates compounds based on their hydrophobicity.

For the analysis of S-adenosyl-L-methionine (SAM), a close analog of S-adenosyl-propionine, methods have been developed that allow for the determination of the compound in various matrices. These methods often utilize UV detection, typically at a wavelength of 254 nm or 257 nm, where the adenine (B156593) moiety of the S-adenosyl group exhibits strong absorbance. The concentration of the analyte is determined by comparing its peak area to a calibration curve generated from standards of known concentration. The purity is assessed by examining the chromatogram for the presence of extraneous peaks, which may correspond to precursors, degradation products, or other impurities.

A validated RP-HPLC method for S-adenosyl-L-methionine (SAM) analysis in pharmaceutical preparations uses a Discovery C18 column (15 cm x 2.1 mm, 5 µm particle size) with an isocratic elution. nih.gov The limit of detection for this method was found to be 0.49 mmol/ml, with a linear range of 20-100 µg/ml. nih.gov Such methods are directly applicable to the analysis of S-adenosyl-propionine, given the structural similarity.

Interactive Data Table: Representative HPLC Parameters for the Analysis of S-Adenosyl Amino Acid Analogs

ParameterConditionReference
ColumnDiscovery C18 (15 cm x 2.1 mm, 5 µm) nih.gov
Mobile PhaseIsocratic elution with varying anionic surface active agents nih.gov
DetectionUV at 254 nm acs.org
Linearity (r)0.999 nih.gov
Limit of Detection0.49 mmol/ml nih.gov

The effective separation of this compound and its analogs by HPLC is highly dependent on the choice of stationary and mobile phases. For reversed-phase chromatography, C18 columns are a common choice due to their hydrophobic nature, which allows for the retention of polar analytes like S-adenosyl-propionine when used with aqueous mobile phases. nih.gov

The mobile phase composition is a critical factor that can be adjusted to optimize separation. For compounds like S-adenosyl-propionine, which are polar and can exist in different ionic forms, the pH of the mobile phase is a powerful tool for controlling retention. By adjusting the pH, the ionization state of the analyte can be modified, which in turn affects its interaction with the stationary phase and its retention time.

For instance, in the separation of S-adenosyl-L-methionine (SAM) diastereomers, different buffer systems have been explored. An ammonium (B1175870) formate (B1220265) buffer at pH 4.0 has been used, as well as an ammonium acetate (B1210297) buffer at pH 5.4 with the addition of trifluoroacetic acid (TFA). bmrb.io The choice of buffer and pH can significantly impact the resolution of closely eluting species. The use of organic modifiers, such as acetonitrile (B52724) or methanol, in the mobile phase is also a key variable. A gradient elution, where the concentration of the organic modifier is increased over the course of the analysis, is often employed to achieve good separation of a mixture of compounds with varying polarities.

Interactive Data Table: Mobile Phase Compositions for the Separation of S-Adenosyl-L-methionine Diastereomers

Buffer SystempHOrganic ModifierReference
50 mM Ammonium Formate4.0Acetonitrile (gradient) bmrb.io
50 mM Ammonium Acetate with 1% TFA5.4Acetonitrile (gradient) bmrb.ioresearchgate.net
10 mM Phosphate (B84403) Buffer6.8Acetonitrile (gradient) bmrb.io

This compound analogs, particularly S-adenosyl-propionine, are chiral molecules. The chirality arises from the L-configuration of the homocysteine backbone and the stereocenter at the sulfonium (B1226848) atom, which can exist in either an (S) or (R) configuration. This results in the formation of diastereomers, such as (S,S)-S-adenosyl-propionine and (R,S)-S-adenosyl-propionine. Since only the (S,S) form is typically biologically active, the ability to separate these diastereomers is crucial.

HPLC is the primary method for this chiral separation. While specialized chiral stationary phases (CSPs) are often used for enantiomeric separations, the diastereomers of S-adenosyl-propionine can be resolved on standard achiral columns, such as a C18 column, by carefully optimizing the mobile phase conditions. nih.gov

A study on the separation of S-adenosyl-L-methionine (SAM) diastereomers demonstrated baseline separation on a C18 column using a mobile phase of 50 mM ammonium formate at pH 4.0. bmrb.iohmdb.ca Under these conditions, the (S,S)-AdoMet eluted at 5.4 minutes, while the (R,S)-AdoMet eluted at 5.7 minutes. bmrb.io This small difference in retention time highlights the importance of a well-optimized chromatographic system for achieving separation. The ability to separate these diastereomers is essential for determining the enantiomeric purity of a sample and for isolating the biologically active form.

Interactive Data Table: Representative Retention Times for the Diastereomeric Separation of S-Adenosyl-L-methionine

DiastereomerRetention Time (min)HPLC ConditionsReference
(S,S)-AdoMet5.4C18 column, 50 mM Ammonium Formate (pH 4.0) bmrb.iohmdb.ca
(R,S)-AdoMet5.7C18 column, 50 mM Ammonium Formate (pH 4.0) bmrb.iohmdb.ca

Gas chromatography (GC) is a powerful technique for the analysis of volatile and thermally stable compounds. However, amino acids like this compound are non-volatile due to their zwitterionic nature at physiological pH. Therefore, a crucial step in their analysis by GC is derivatization, a chemical process that converts the non-volatile analyte into a volatile derivative.

Common derivatization strategies for amino acids involve the esterification of the carboxyl group followed by the acylation of the amino group. For instance, the carboxyl group can be converted to a methyl ester by reaction with methanolic HCl. The amino group can then be acylated using reagents like pentafluoropropionic anhydride (B1165640) (PFPA) or N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA). hmdb.canih.gov These derivatization steps increase the volatility of the amino acid, allowing it to be analyzed by GC.

The resulting derivatives can then be separated on a GC column, typically a non-polar or medium-polarity capillary column, and detected by a flame ionization detector (FID) or a mass spectrometer (MS). GC-MS provides both retention time data for quantification and mass spectral data for structural confirmation of the derivatives. While there is limited specific literature on the GC analysis of this compound itself, the well-established methods for other amino acids are directly applicable.

Interactive Data Table: Common Derivatization Reagents for GC Analysis of Amino Acids

Functional GroupDerivatization ReagentResulting DerivativeReference
Carboxyl (-COOH)Methanolic HClMethyl ester hmdb.ca
Amino (-NH2)Pentafluoropropionic anhydride (PFPA)Pentafluoropropionyl amide hmdb.ca
Amino (-NH2), Hydroxyl (-OH), Thiol (-SH)N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA)tert-Butyldimethylsilyl (TBDMS) derivative nih.gov

Spectroscopic Techniques for Structural Elucidation and Characterization

Spectroscopic methods are indispensable for the definitive structural confirmation of newly synthesized compounds like this compound and its derivatives.

Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful tools for the structural elucidation of organic molecules. Both ¹H NMR and ¹³C NMR are used to provide detailed information about the carbon-hydrogen framework of a molecule.

For a compound like S-propyl-L-homocysteine, a close analog of this compound, the ¹H NMR spectrum would be expected to show distinct signals for the protons in the propyl group (a triplet for the terminal methyl group, a sextet for the adjacent methylene (B1212753) group, and a triplet for the methylene group attached to the sulfur), as well as signals for the protons of the homocysteine backbone (the α-proton, β-protons, and γ-protons). The chemical shifts (δ) of these protons and the coupling constants (J) between them provide valuable information about the connectivity of the atoms.

Similarly, the ¹³C NMR spectrum would show a unique signal for each carbon atom in the molecule. The chemical shifts of these signals are indicative of the chemical environment of each carbon atom. For example, the carboxyl carbon would appear at a significantly downfield chemical shift compared to the aliphatic carbons of the propyl and homocysteine moieties.

Interactive Data Table: Representative ¹H and ¹³C NMR Chemical Shifts for DL-Homocysteine in D₂O

Atom¹H Chemical Shift (δ, ppm)¹³C Chemical Shift (δ, ppm)Reference
α-CH3.8956.3 bmrb.io
β-CH₂2.1437.4 bmrb.io
γ-CH₂2.6422.5 bmrb.io
COOH-177.1 bmrb.io

Infrared (IR) and Raman Spectroscopy in this compound Studies

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, serves as a fundamental tool for the characterization of this compound and its functionalized forms. These methods provide detailed information about the molecular structure and chemical bonding within the compound.

In the analysis of personal care product ingredients, Fourier Transform Infrared (FTIR) spectroscopy has been employed to identify constituent chemicals, including this compound derivatives like this compound cysteine. oaepublish.com A typical analysis is conducted using a spectrometer to scan a spectral range of 4,000-350 cm⁻¹, providing a characteristic fingerprint based on the vibrational modes of the molecule's functional groups. oaepublish.com Similarly, in the characterization of novel compounds, IR spectroscopy is recorded to identify key structural features, with data expressed in wavenumbers (cm⁻¹). google.com

Raman spectroscopy is also utilized, often in conjunction with IR, to obtain a more complete vibrational profile. For instance, FT-Raman spectroscopy has been used in the structural analysis of complex this compound-containing molecules. google.com The technique has been applied to characterize chitosan (B1678972) functionalized with this compound, where it helps to confirm the successful attachment of the amino acid. researchgate.netresearchgate.net In such studies, a Nd:YAG laser with an excitation wavelength of 1064 nm is often used, covering a spectral range from 4000 to 50 cm⁻¹. researchgate.net

Table 1: Application of Vibrational Spectroscopy in this compound Analysis

TechniqueInstrument/ParametersApplicationSource(s)
FTIR Spectroscopy Thermo Nicolet iS10; Spectral Range: 4,000-350 cm⁻¹; 16 scansComponent detection in complex mixtures (e.g., personal care products). oaepublish.com
IR Spectroscopy ATR FT-IR spectrometerStructural characterization of synthesized this compound derivatives. google.com
FT-Raman Spectroscopy Nd:YAG Laser (1064 nm excitation); Spectral Range: 4000–50 cm⁻¹Structural analysis of functionalized polymers and complex molecules containing this compound. google.comresearchgate.net

Mass Spectrometry (MS) Coupled Techniques for this compound Analysis

Mass spectrometry (MS), particularly when coupled with chromatographic separation techniques, is indispensable for the identification, quantification, and structural analysis of this compound. The high sensitivity and specificity of MS make it ideal for analyzing this compound in various matrices.

Techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) are standard for analyzing complex organic samples. For instance, in the analysis of personal care products, GC-MS with electron ionization (EI) and LC-MS have been used for the qualitative and quantitative analysis of ingredients, including this compound derivatives. oaepublish.comresearchgate.net High-resolution mass spectrometry, such as the Bruker microTOF-Q instrument using electrospray ionization (ESI-HRMS), has been employed to verify the synthesis of radiolabeled [¹¹C]this compound, providing precise mass measurements. vu.nl

Mass spectrometric analysis is also a routine method for verifying the structure and purity of newly synthesized this compound-containing compounds and their analogs, such as S-adenosyl-l-n-propionine. google.comgoogle.com In the context of radiochemistry, MS is a key component of the quality control process for PET tracers like [¹¹C]this compound, ensuring the identity and purity of the final product. scribd.com

Table 2: Mass Spectrometry Techniques in this compound Research

TechniqueInstrument/MethodApplicationSource(s)
LC/MS (+) ES or APCI (+)Characterization of this compound derivatives. google.com
GC-MS Agilent 7890B-5977A; Electron Ionization (EI)Qualitative and quantitative analysis in complex mixtures. oaepublish.comresearchgate.net
LC-MS WATERS SQD2Separation and analysis of organic compounds in complex components. oaepublish.com
ESI-HRMS Bruker microTOF-QStructural verification of synthesized compounds (e.g., [¹¹C]this compound). vu.nl
General MS Not specifiedVerification of amino acid substitutions and structural confirmation of synthesized analogs. google.comgoogle.com

Development of Robust Analytical Methods for this compound in Complex Research Matrices

The development of reliable and robust analytical methods is critical for the accurate study of this compound, especially when it is present in complex matrices such as biological samples or commercial formulations. researchgate.netdtic.mil

Method Development Principles for this compound-Related Research

The foundation of method development for this compound analysis lies in the principles of green and analytical chemistry, which emphasize efficiency, sustainability, and accuracy. researchgate.net Key considerations include the selection of appropriate instrumentation and sample preparation techniques that ensure the integrity of the analyte and the reliability of the results.

For complex mixtures, such as personal care products or biological systems, sample preparation is a crucial first step. oaepublish.com This may involve extraction with a suitable solvent, such as methanol, followed by direct injection into the analytical system. oaepublish.com In the synthesis of functionalized materials like this compound-modified chitosan, the reaction conditions, including solvent systems (e.g., aqueous acetic acid) and reaction times, are optimized to ensure a high yield of the desired product. researchgate.net

The choice of analytical technique is dictated by the research question. Chromatographic methods like High-Performance Liquid Chromatography (HPLC) are frequently used for purification and purity assessment, often coupled with UV or mass spectrometry detectors. vu.nl The development of these methods involves optimizing parameters such as the column type (e.g., C18), mobile phase composition, and flow rate to achieve adequate separation of this compound from other components in the matrix. vu.nl

Analytical Target Profile Definition for this compound Research

An Analytical Target Profile (ATP) outlines the prospective requirements for an analytical procedure, ensuring it is fit for its intended purpose. For this compound research, the ATP would define the necessary performance characteristics of the method, such as accuracy, precision, specificity, and sensitivity.

For quality control of this compound-based compounds, such as PET radiotracers, the ATP would mandate a method capable of confirming chemical purity and identity. scribd.com This involves using an array of techniques, including HPLC and mass spectrometry, to ensure that the final product meets predefined specifications before use. scribd.com The profile would specify the required limits for impurities and the necessary resolution to separate the target compound from any related substances or degradation products.

In studies involving quantification, such as determining the yield of a synthesis reaction or measuring concentrations in a biological matrix, the ATP would define the required range of the assay, its linearity, and the limits of detection (LOD) and quantification (LOQ). oaepublish.com For example, an LC-MS method for this compound might require a detection limit in the parts-per-billion (ppb) range to be suitable for trace analysis. oaepublish.com

Evaluation of Method Suitability and Reproducibility in this compound Analysis

Ensuring that an analytical method is suitable for its intended use and provides reproducible results is paramount. researchgate.net Method validation is the process used to confirm that the analytical procedure employed for a specific test is suitable for its intended purpose.

Reproducibility is often assessed through repeated analyses. For example, in the development of HPLC methods for analyzing [¹¹C]labeled amino acids, high reproducibility is a key objective to minimize technical handling errors and ensure consistent results. vu.nl The suitability of a method is confirmed by its ability to consistently meet the criteria defined in the Analytical Target Profile.

Validation parameters typically evaluated include:

Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present. This is often demonstrated using high-resolution techniques like MS or by showing baseline separation in chromatography. oaepublish.comvu.nl

Accuracy: The closeness of test results to the true value, often determined using a reference standard. scribd.com

Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings from a homogeneous sample.

Linearity and Range: The ability to elicit test results that are directly proportional to the concentration of the analyte within a given range.

Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate, variations in method parameters.

Table 3: Key Parameters for Evaluating Analytical Method Suitability

ParameterDescriptionRelevance to this compound AnalysisSource(s)
Purity Assessment Confirmation of the chemical purity of a substance.Essential for quality control of synthesized this compound and its derivatives, often using HPLC and MS. vu.nlscribd.com
Reproducibility The ability of a method to produce consistent results over time and with different operators.Critical for automated synthesis and routine analysis of this compound-based radiotracers. vu.nl
Sensitivity The lowest amount of analyte that can be detected.Important for trace analysis of this compound in complex matrices like environmental or biological samples. oaepublish.com
Specificity The ability to differentiate and quantify the analyte in the presence of other compounds.Crucial when analyzing this compound in personal care products or biological fluids containing numerous other substances. oaepublish.com

Broader Research Perspectives and Future Directions in Propionine Chemistry

Research Directions for Propionine and its Structural Analogs in Catalysis

The development of efficient and selective catalysts is a cornerstone of modern chemistry. Structural analogues of this compound, particularly those related to the amino acid proline, offer significant potential in both organocatalysis and biocatalysis.

Exploration of this compound-Related Structures in Organocatalysis

Organocatalysis, the use of small organic molecules as catalysts, has become a powerful tool in asymmetric synthesis. L-proline is a highly effective organocatalyst for various reactions, including intramolecular aldol (B89426) reactions used to synthesize essential building blocks for natural and bioactive molecules. Research has shown that the catalytic activity and enantioselectivity of proline are derived from its secondary amine, which forms an enamine intermediate, and its carboxylic acid group, which facilitates proton transfer in the transition state.

Future research could focus on synthesizing and evaluating this compound-related structures as organocatalysts. By systematically modifying the core structure—for instance, by altering ring size, substituting heteroatoms, or introducing different functional groups—new catalysts could be developed. The exploration of (S)-N-substituted-N-(2-pyrrolidinylmethyl)amine derivatives, which are analogues of proline, has already demonstrated that structural modifications can even lead to an inversion of enantioselectivity. Investigating this compound-based analogues could similarly uncover catalysts with improved performance, broader applicability, and the ability to function in more environmentally benign solvents, addressing common drawbacks of traditional proline-catalyzed reactions such as long reaction times and the need for high boiling point solvents.

Catalyst TypeKey Structural FeaturePotential Application in SynthesisResearch Objective
L-Proline Secondary amine and carboxylic acid in a pyrrolidine (B122466) ringStereoselective aldol and Mannich reactionsBenchmark for efficiency and enantioselectivity
Proline Analogs Modified ring size or N-substituentsSynthesis of bicyclic diketonesImprove yield and diastereoselectivity
This compound-Related Scaffolds Hypothetical novel heterocyclic structuresAsymmetric C-C bond formationDiscover catalysts with novel reactivity and selectivity

Investigation of this compound Derivatives in Biocatalysis

Biocatalysis utilizes enzymes to perform chemical transformations, offering high selectivity and operation under mild conditions. The enzymatic synthesis of noncanonical amino acids (ncAAs) is a rapidly growing field, driven by the need for novel building blocks in pharmaceuticals and biotechnology. Pyridoxal phosphate (B84403) (PLP)-dependent enzymes, for example, are remarkably versatile and can be engineered to synthesize a wide array of ncAAs from various starting materials. nih.gov

Research into this compound derivatives in biocatalysis could explore several avenues. One direction is the discovery or engineering of enzymes capable of acting on this compound-related substrates. This could involve screening metagenomic libraries for novel enzymes or using directed evolution to alter the substrate specificity of existing ones, such as aminotransferases or racemases. nih.govresearchgate.net For instance, enzymes have been successfully used to produce bicyclic proline analogues, which are valuable in active pharmaceutical ingredients. nih.gov A similar approach could be applied to generate novel this compound derivatives with unique stereochemical properties. Furthermore, marine environments are a rich source of novel biocatalysts that function under diverse conditions, and exploring these sources could yield enzymes suitable for transforming this compound-based molecules. researchgate.net

Emerging Research Areas for this compound in Materials Science

The demand for advanced materials with tailored properties has led researchers to explore new monomers and building blocks. This compound derivatives, possessing specific functional groups, could serve as valuable components in the synthesis of novel polymers.

Prospects for this compound-Derived Compounds in Polymer Chemistry

The field of polymer chemistry is increasingly focused on creating functional and sustainable materials inspired by nature. nih.govessfeed.com Biosynthetic polymers, which combine synthetic components with biomolecules or their mimics, are used in a multitude of applications, from drug delivery to advanced adhesives. nih.govepa.gov

Assuming this compound derivatives can be synthesized with functional groups suitable for polymerization (e.g., carboxylic acids, amines, hydroxyls), they could be incorporated into various polymer architectures. For example, a this compound-based monomer could be used to create biodegradable polyesters or polyamides. The specific structure of the this compound derivative would influence the final properties of the polymer, such as its mechanical strength, thermal stability, and degradation profile. researchgate.net Research in this area would involve the synthesis of this compound-based monomers and their subsequent polymerization using controlled techniques to create well-defined polymer structures. These new materials could then be evaluated for applications in biomedical engineering, such as tissue scaffolds or smart hydrogels, or as components in sustainable plastics. nih.gov

Potential Polymer TypeThis compound-Derivative MonomerKey PropertiesPotential Application
Polyamide Dicarboxylic acid or diamine derivativeHigh strength, thermal stabilityEngineering plastics, fibers
Polyester Diol or dicarboxylic acid derivativeBiodegradability, processabilityBiomedical devices, packaging
Functional Polymer Derivative with pendant functional groupsTunable properties, responsivenessDrug delivery, sensors

Environmental and Biochemical Transformations of this compound (Excluding Toxicological Studies)

Understanding the fate of chemical compounds in the environment is crucial for assessing their sustainability. Research into the degradation mechanisms of this compound, particularly its common analogue propionic acid, reveals its role in microbial metabolism.

Research on this compound Environmental Degradation Mechanisms

Propionic acid is a naturally occurring carboxylic acid that serves as a key intermediate in the anaerobic degradation of organic matter. researchgate.net In environments such as biogas plants and anoxic sediments, complex microbial communities are responsible for its transformation. wikipedia.org The degradation of propionate (B1217596) is often a rate-limiting step in methanogenesis, as it is thermodynamically less favorable than the breakdown of other volatile fatty acids like butyric acid. researchgate.netljmu.ac.uk

The primary biochemical pathway for propionate degradation in anaerobic environments is its conversion to acetate (B1210297), carbon dioxide, and hydrogen by syntrophic bacteria. nih.gov This process requires the close cooperation of H2-consuming methanogens to keep the hydrogen partial pressure low, making the reaction thermodynamically feasible. researchgate.net

Several microbial pathways for propionate metabolism have been identified:

Methylmalonyl-CoA (MMC) Pathway: In most vertebrates and many bacteria, propionate is first converted to propionyl-CoA. This is then carboxylated to methylmalonyl-CoA, which is ultimately isomerized to succinyl-CoA, an intermediate of the citric acid cycle. wikipedia.orgnih.gov This pathway is utilized by bacteria such as Syntrophobacter. nih.gov

Dismutation Pathway: Other microbes, like Smithella, can utilize a dismutation pathway that can produce acetate and butyrate (B1204436) from propionate. nih.gov

Research in this area focuses on identifying the key microorganisms and enzymatic pathways involved in propionate degradation to optimize processes like biogas production. ljmu.ac.uknih.gov Understanding these mechanisms can help improve the efficiency and stability of anaerobic digesters by preventing the accumulation of propionate, which can inhibit methanogenesis. ljmu.ac.uknih.gov

Biochemical Pathways of Propionic Acid Biodegradation

Propionic acid, and more specifically its activated form propionyl-coenzyme A (propionyl-CoA), is a key intermediate in the catabolism of various compounds. fiveable.meusmlestrike.com Its biodegradation is crucial for cellular energy production and homeostasis. The primary sources of propionyl-CoA in mammals are the breakdown of odd-chain fatty acids and the catabolism of several amino acids, including isoleucine, valine, threonine, and methionine. usmlestrike.comwikipedia.orgthemedicalbiochemistrypage.orgmedscape.com Once formed, propionyl-CoA is integrated into central metabolism, primarily through conversion to succinyl-CoA, an intermediate of the citric acid cycle. fiveable.methemedicalbiochemistrypage.orgnih.gov

Two main pathways for propionyl-CoA metabolism have been identified in different organisms:

The Methylmalonyl-CoA Pathway (Mammals and some bacteria): This is the principal pathway in vertebrates. nih.gov It involves a three-step enzymatic conversion in the mitochondria. themedicalbiochemistrypage.org

Step 1: Propionyl-CoA is carboxylated to D-methylmalonyl-CoA by the enzyme propionyl-CoA carboxylase (PCC) . This reaction is dependent on biotin (B1667282) (vitamin B7) and requires ATP. usmlestrike.comwikipedia.orgnih.gov

Step 2: D-methylmalonyl-CoA is converted to its stereoisomer, L-methylmalonyl-CoA, by the enzyme methylmalonyl-CoA epimerase . themedicalbiochemistrypage.orgnih.gov

Step 3: Methylmalonyl-CoA mutase , a vitamin B12-dependent enzyme, catalyzes the rearrangement of L-methylmalonyl-CoA to succinyl-CoA . fiveable.meusmlestrike.comnih.gov Succinyl-CoA then enters the citric acid cycle to be further oxidized for energy production. themedicalbiochemistrypage.org

The Methylcitrate Cycle (Bacteria and Fungi): Some bacteria and fungi utilize the methylcitrate cycle to metabolize propionyl-CoA, especially to detoxify when it accumulates. wikipedia.org This pathway begins with the condensation of propionyl-CoA and oxaloacetate to form methylcitrate, catalyzed by methylcitrate synthase. wikipedia.org Subsequent reactions lead to the formation of pyruvate (B1213749) and succinate (B1194679).

In addition to these major catabolic routes, bacteria employ several other pathways for propionic acid metabolism, often in the context of fermentation. These include the acrylate (B77674) pathway, the succinate pathway, and the 1,2-propanediol pathway, which are crucial for the microbial production of propionic acid. propionix.rumdpi.comresearchgate.netyoutube.com

EnzymeCofactor(s)ReactantProduct
Propionyl-CoA Carboxylase (PCC)Biotin (Vitamin B7), ATPPropionyl-CoAD-Methylmalonyl-CoA
Methylmalonyl-CoA Epimerase-D-Methylmalonyl-CoAL-Methylmalonyl-CoA
Methylmalonyl-CoA MutaseVitamin B12 (Adenosylcobalamin)L-Methylmalonyl-CoASuccinyl-CoA

Interdisciplinary Research Avenues and Methodological Innovations in Propionic Acid Chemistry

The study of propionic acid is expanding beyond core biochemistry into various interdisciplinary fields, driven by its roles in gut health, metabolic diseases, and industrial biotechnology. This expansion is paralleled by significant innovations in analytical methodologies for its detection and quantification.

Interdisciplinary Research Avenues:

Gut Microbiome and Human Health: Propionic acid is a major short-chain fatty acid (SCFA) produced by gut bacteria through the fermentation of dietary fiber. creative-proteomics.com Research is increasingly focused on its role in signaling pathways that influence host physiology, including immune function, appetite regulation, and gut barrier integrity. creative-proteomics.com This connects microbiology and immunology with nutrition and metabolic medicine.

Metabolic Engineering and Bioproduction: There is significant interest in using genetically engineered microorganisms to produce propionic acid from renewable feedstocks like glycerol (B35011) and glucose. nih.govresearchgate.net This field combines microbiology, synthetic biology, and chemical engineering to develop sustainable and cost-effective bioproduction platforms, moving away from petrochemical-based synthesis. researchgate.netresearchgate.net Research focuses on optimizing fermentation conditions and engineering metabolic pathways to improve yield and productivity. nih.govnih.gov

Clinical Diagnostics: Deficiencies in the enzymes of the methylmalonyl-CoA pathway lead to a serious genetic disorder called propionic acidemia. themedicalbiochemistrypage.orgmedscape.com Research in this area involves clinical genetics, pediatrics, and molecular biology to understand the disease's pathophysiology, develop diagnostic markers (such as elevated propionylcarnitine), and explore therapeutic strategies. medscape.com

Methodological Innovations:

The accurate measurement of propionic acid in complex biological and industrial samples is crucial for research and quality control. Several advanced analytical techniques have been developed and refined for this purpose.

Gas Chromatography (GC): GC, often coupled with a Flame Ionization Detector (FID) or Mass Spectrometry (MS), remains a primary technique for analyzing volatile compounds like propionic acid. creative-proteomics.comresearchgate.net Innovations focus on improving sample preparation, such as direct injection of extracts, and enhancing column technologies for better separation and sensitivity. researchgate.netosha.gov

High-Performance Liquid Chromatography (HPLC): HPLC is used for analyzing short-chain fatty acids, often requiring derivatization to improve detection. researchgate.net Recent developments include new derivatization agents and liquid chromatography-mass spectrometry (LC-MS) methods that offer high sensitivity and specificity for quantifying propionic acid in complex matrices like blood plasma. researchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR spectroscopy is emerging as a rapid and non-destructive method for quantifying propionic acid, particularly in food products like bread. mdpi.com It offers the advantage of minimal sample preparation and provides structural information, making it suitable for authenticity testing and quality control. mdpi.com

Spectroscopy with Chemometrics: Near-infrared (NIR) spectroscopy combined with multivariate analysis and machine learning models (like Gaussian Processes) is being developed for real-time monitoring of propionic acid concentrations in industrial fermentation processes. repec.org This approach allows for rapid, non-invasive process control to optimize production. repec.org

TechniquePrincipleCommon ApplicationAdvantages
Gas Chromatography-Mass Spectrometry (GC-MS)Separation by volatility and boiling point, identification by mass-to-charge ratio. creative-proteomics.comClinical samples, food analysis, environmental monitoring. creative-proteomics.comresearchgate.netHigh sensitivity and specificity, structural identification. creative-proteomics.com
High-Performance Liquid Chromatography (HPLC)Separation by polarity and interaction with a stationary phase. researchgate.netBiological fluids (blood, feces), food products. researchgate.netSuitable for non-volatile derivatives, good quantification. researchgate.net
Nuclear Magnetic Resonance (¹H NMR)Measures the magnetic properties of hydrogen nuclei. mdpi.comFood quality control (e.g., preservatives in bread). mdpi.comRapid, non-destructive, minimal sample preparation. mdpi.com
Near-Infrared (NIR) SpectroscopyMeasures absorption of light in the near-infrared spectrum. repec.orgIndustrial process monitoring (e.g., fermentation). repec.orgReal-time, non-invasive analysis. repec.org

Q & A

Q. How can I contextualize this compound's mechanisms within broader metabolic networks?

  • Pathway Mapping : Use tools like KEGG or Reactome to visualize this compound’s role in propanoate metabolism.
  • Multi-Omics Integration : Correlate transcriptomic data (RNA-seq) with metabolomic profiles to identify regulatory nodes .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.